molecular formula C20H26N4O3 B2667028 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide CAS No. 612048-60-9

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide

Cat. No.: B2667028
CAS No.: 612048-60-9
M. Wt: 370.453
InChI Key: NVXSDROURKINDX-UHFFFAOYSA-N
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Description

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide (CAS 612048-60-9) is an organic compound featuring a benzohydrazide core scaffold integrated with a hydroxyl group and a phenylpiperazine moiety . This strategic molecular design combines hydrophilic and lipophilic properties, which can favor solubility and enhance bioavailability for research purposes . The presence of the phenylpiperazine group is a key structural feature known to improve receptor-binding characteristics, suggesting potential pharmacological activity, possibly as a receptor antagonist or modulator . The compound's structure, which includes a hydrazide function, also indicates potential for additional reactivity or metal-chelating ability, making it a versatile building block for the synthesis of novel derivatives . This versatility facilitates structure-activity relationship (SAR) studies and makes the compound a valuable scaffold in pharmaceutical research for the optimization of new therapeutic agents . The compound is offered with a purity of 90% or higher and is available in various quantities to support laboratory investigations . This product is intended for research and development use only in a laboratory setting, and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXSDROURKINDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzohydrazide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional features can be compared to the following analogs derived from the evidence:

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide (Target) Benzohydrazide 2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy No direct data; inferred potential for antimicrobial activity based on structural analogs N/A
4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)coumarin (Compound 64) Coumarin 4-Methoxyphenyl on piperazine; hydroxypropoxy linker Strong activity against B. subtilis and S. aureus (comparable to penicillin G)
4-[(4-Chlorobenzyl)oxy]-N′-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide Benzohydrazide Chlorobenzyloxy; pyrazole-methylene hydrazide Structural analog with pyrazole ring; no activity data provided
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) Coumarin 4-Methylbenzyl on piperazine; methoxy group on coumarin Moderate antibacterial activity; white solid with 65% yield
Atenolol Acetamide 2-Hydroxy-3-(isopropylamino)propoxy; phenylacetamide β1-receptor antagonist; clinical use in hypertension and angina

Key Observations

Core Structure Differences: The benzohydrazide core in the target compound contrasts with coumarin (e.g., Compound 64 ) or acetamide (e.g., Atenolol ). Hydrazides may offer distinct hydrogen-bonding capabilities or metabolic stability compared to coumarin’s fused aromatic system.

Piperazine Substitutions :

  • The 4-phenylpiperazine group in the target compound is structurally similar to 4-methoxyphenylpiperazine (Compound 64) and 4-methylbenzyl-piperazine (Compound 4g ). Methoxy or methyl groups on the piperazine’s phenyl ring (as in Compound 64 and 4g) enhance antibacterial activity, whereas the unsubstituted phenyl group in the target compound may reduce potency .

Linker Modifications: The hydroxypropoxy linker is shared with Atenolol and coumarin-piperazine derivatives . This linker likely improves solubility and conformational flexibility, critical for receptor binding.

Biological Activity :

  • Coumarin-piperazine analogs (e.g., Compound 64) show potent gram-positive antibacterial activity, attributed to the methoxy group’s electron-donating effects . The target compound’s benzohydrazide core might shift activity toward other targets (e.g., enzymes or receptors), though empirical data are lacking.

Synthetic Feasibility :

  • Piperazine-containing compounds (e.g., ) are often synthesized via nucleophilic substitution or condensation reactions. The target compound’s hydrazide group suggests a synthetic route involving hydrazine coupling, similar to and .

Biological Activity

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound features a phenylpiperazine moiety, which is associated with various pharmacological effects, particularly in the modulation of neurotransmitter systems.

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N4O3
  • CAS Number : 612048-60-9

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, specifically serotonin and dopamine receptors. The phenylpiperazine structure is known to influence neurotransmitter release and reuptake, which can affect mood, cognition, and behavior.

Pharmacological Profile

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Antidepressant Effects : The compound shows potential in modulating serotonin levels, which may help alleviate symptoms of depression.
  • Anxiolytic Properties : Its interaction with neurotransmitter systems suggests possible applications in anxiety disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the brain.

Study 2: Anxiolytic Effects

In another investigation, the compound was tested for anxiolytic properties using the elevated plus maze test. Results indicated a marked increase in time spent in open arms, suggesting reduced anxiety levels.

Study 3: Neuroprotective Properties

Research focusing on neuroprotection found that the compound could mitigate oxidative stress-induced neuronal damage. The findings suggest its potential use in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary Use
AripiprazoleAtypical antipsychoticSchizophrenia treatment
BuspironeAnxiolytic agentAnxiety disorders
TrazodoneAntidepressantDepression treatment

This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.

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